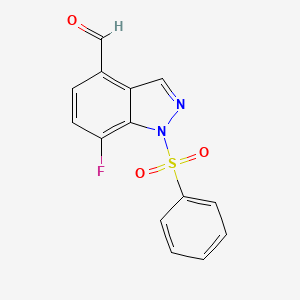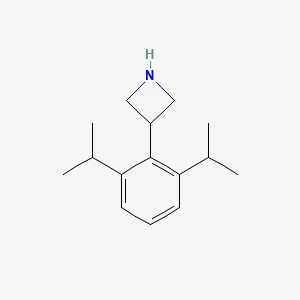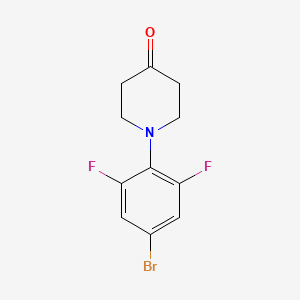
1-(4-Bromo-2,6-difluorophenyl)-4-piperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,6-difluorophenyl)-4-piperidone is an organic compound characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, which is attached to a piperidone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-difluorophenyl)-4-piperidone typically involves the reaction of 4-bromo-2,6-difluoroaniline with piperidone under specific conditions. The process may include steps such as halogenation, nitration, and subsequent reduction to achieve the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,6-difluorophenyl)-4-piperidone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The piperidone moiety can undergo oxidation to form corresponding lactams or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions include substituted phenyl derivatives, lactams, and amines, which can be further utilized in various chemical syntheses.
Scientific Research Applications
1-(4-Bromo-2,6-difluorophenyl)-4-piperidone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)-4-piperidone involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
4-Bromo-2,6-difluoroaniline: Shares the bromine and fluorine substitution pattern but lacks the piperidone moiety.
4-Bromo-2,6-difluorophenyl isocyanate: Another related compound with similar substitution but different functional groups.
Uniqueness: 1-(4-Bromo-2,6-difluorophenyl)-4-piperidone is unique due to the combination of the piperidone moiety with the bromine and fluorine-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H10BrF2NO |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H10BrF2NO/c12-7-5-9(13)11(10(14)6-7)15-3-1-8(16)2-4-15/h5-6H,1-4H2 |
InChI Key |
IWWJMSATZCTSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=C2F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


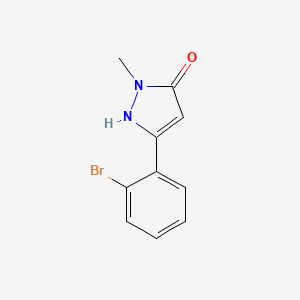

![Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate](/img/structure/B13695626.png)
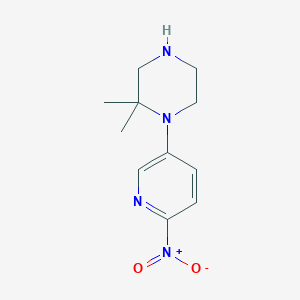
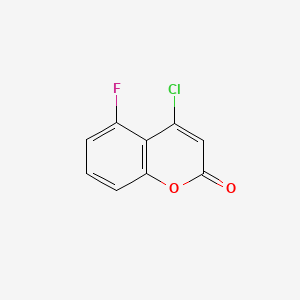
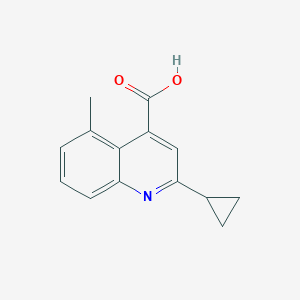
![[4-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B13695644.png)
![2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13695655.png)
![5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
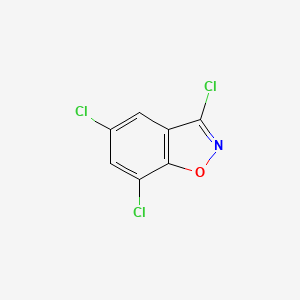
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)

